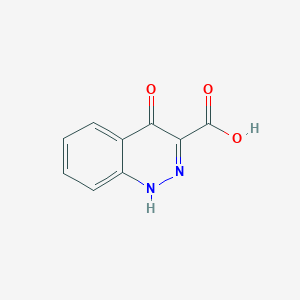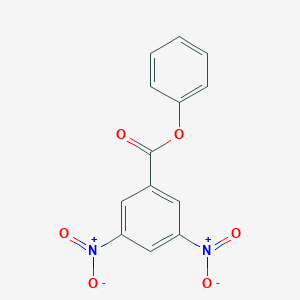
Phenyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3,5-dinitrobenzoate (PDNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol. PDNB is commonly used as a reagent in organic chemistry for the detection of primary and secondary amines.
Mécanisme D'action
Phenyl 3,5-dinitrobenzoate reacts with primary and secondary amines through a nucleophilic substitution reaction. The reaction results in the formation of a yellow precipitate, which can be detected through various analytical techniques such as UV-Vis spectroscopy.
Effets Biochimiques Et Physiologiques
Phenyl 3,5-dinitrobenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 3,5-dinitrobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Phenyl 3,5-dinitrobenzoate is also a highly specific reagent for the detection of primary and secondary amines. However, Phenyl 3,5-dinitrobenzoate has some limitations in laboratory experiments. It is not effective for the detection of tertiary amines, and it can react with other functional groups such as carboxylic acids and aldehydes.
Orientations Futures
Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research. It can be used in the synthesis of new compounds for various applications such as drug discovery and materials science. Phenyl 3,5-dinitrobenzoate can also be modified to improve its specificity and sensitivity for the detection of amino groups in complex samples. Furthermore, Phenyl 3,5-dinitrobenzoate can be used in combination with other reagents to develop new analytical techniques for the detection of amino groups in biological samples.
Conclusion:
In conclusion, Phenyl 3,5-dinitrobenzoate is a widely used reagent in scientific research due to its unique properties. It is a stable and specific reagent for the detection of primary and secondary amines. Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research, including the synthesis of new compounds and the development of new analytical techniques.
Méthodes De Synthèse
Phenyl 3,5-dinitrobenzoate can be synthesized through the reaction of 3,5-dinitrobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Phenyl 3,5-dinitrobenzoate as a yellow crystalline powder with a melting point of 164-166°C. The purity of Phenyl 3,5-dinitrobenzoate can be determined through thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
Phenyl 3,5-dinitrobenzoate has been widely used in scientific research due to its ability to react with primary and secondary amines. It is commonly used as a reagent in organic chemistry for the detection of amino groups in peptides and proteins. Phenyl 3,5-dinitrobenzoate has also been used in the synthesis of various compounds such as benzylidene anilines and Schiff bases.
Propriétés
Numéro CAS |
1523-20-2 |
|---|---|
Nom du produit |
Phenyl 3,5-dinitrobenzoate |
Formule moléculaire |
C13H8N2O6 |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
phenyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H |
Clé InChI |
CMBSDXYRJXGTDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
Benzoic acid, 3,5-dinitro-, phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



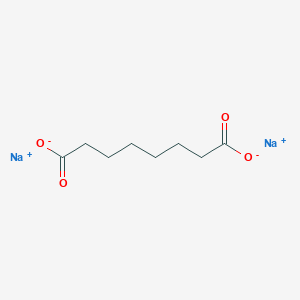
![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
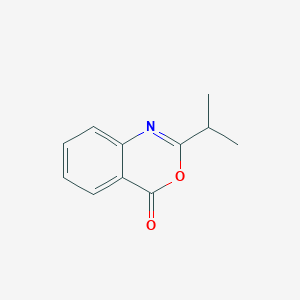
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)

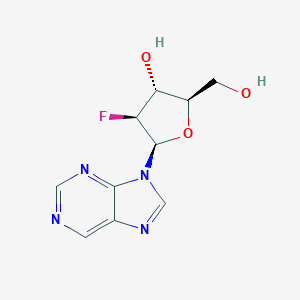


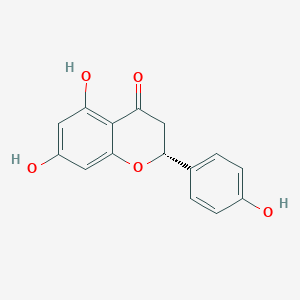
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)
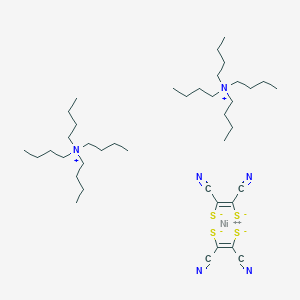
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)
